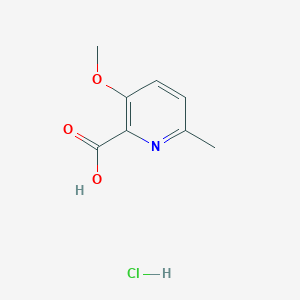

3-methoxy-6-methylpyridine-2-carboxylic acid hydrochloride

CAS No.: 2247103-91-7

Cat. No.: VC7003720

Molecular Formula: C8H10ClNO3

Molecular Weight: 203.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2247103-91-7 |

|---|---|

| Molecular Formula | C8H10ClNO3 |

| Molecular Weight | 203.62 |

| IUPAC Name | 3-methoxy-6-methylpyridine-2-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C8H9NO3.ClH/c1-5-3-4-6(12-2)7(9-5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H |

| Standard InChI Key | VYUMJRPLDDBCMV-UHFFFAOYSA-N |

| SMILES | CC1=NC(=C(C=C1)OC)C(=O)O.Cl |

Introduction

Chemical Identity and Structural Properties

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 3-methoxy-6-methylpyridine-2-carboxylic acid hydrochloride, reflecting its substitution pattern on the pyridine ring . The molecular formula confirms the presence of chlorine from the hydrochloride moiety and oxygen from both the methoxy and carboxylic acid groups.

Structural Characterization

The compound’s structure is defined by a pyridine core (a six-membered aromatic ring with one nitrogen atom) substituted at positions 2, 3, and 6. Key features include:

-

Position 2: A carboxylic acid group (–COOH) neutralized as a hydrochloride salt (–COO·HCl).

-

Position 3: A methoxy group (–OCH).

-

Position 6: A methyl group (–CH).

The SMILES notation CC1=NC(=C(C=C1)OC)C(=O)O.Cl and InChIKey VYUMJRPLDDBCMV-UHFFFAOYSA-N provide unambiguous representations of its connectivity .

Table 1: Computed Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 203.62 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Topological Polar Surface Area | 59.4 Ų |

| LogP (Partition Coefficient) | Not Available |

| Solubility | Likely soluble in polar solvents (e.g., water, methanol) |

Synthesis and Manufacturing

General Synthetic Routes

While detailed synthetic protocols for 3-methoxy-6-methylpyridine-2-carboxylic acid hydrochloride are proprietary, its preparation likely involves the following steps:

-

Pyridine Ring Formation: Cyclization reactions, such as the Hantzsch pyridine synthesis, to construct the heterocyclic core.

-

Functionalization: Sequential introduction of substituents via electrophilic substitution or metal-catalyzed coupling reactions.

-

Hydrochloride Salt Formation: Treatment of the free carboxylic acid with hydrochloric acid to improve crystallinity and stability.

Key Challenges

-

Regioselectivity: Ensuring correct positioning of substituents on the pyridine ring.

-

Purification: Removing byproducts generated during salt formation.

Applications in Pharmaceutical and Chemical Industries

Role as a Building Block

As a pyridine derivative, this compound is invaluable in drug discovery for constructing molecules with bioactivity. Pyridine motifs are prevalent in FDA-approved drugs, including antihistamines and antivirals . The hydrochloride salt enhances aqueous solubility, facilitating reactions in polar solvents.

| Hazard Statement | Code | Description |

|---|---|---|

| H302 | Oral Toxicity | Harmful if swallowed |

| H315 | Skin Irritation | Causes skin irritation |

| H319 | Eye Irritation | Causes serious eye irritation |

| H335 | Respiratory Tract Irritation | May cause respiratory irritation |

Precautionary Measures

-

Personal Protective Equipment (PPE): Gloves, goggles, and lab coats.

-

Storage: In a cool, dry place away from oxidizing agents.

-

First Aid: Flush eyes/skin with water if exposed; seek medical attention for ingestion.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume